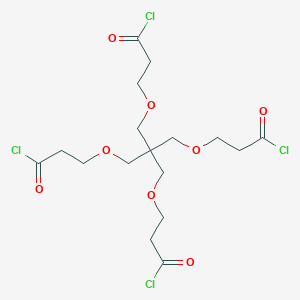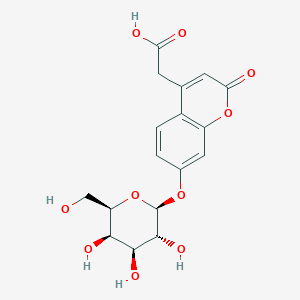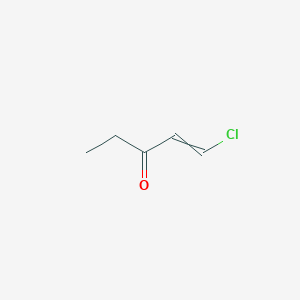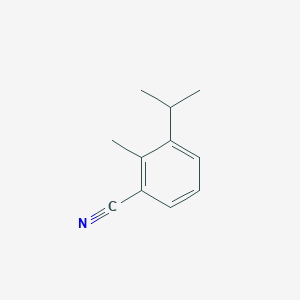![molecular formula C11H15ClO B144436 [(4-Chlorobutoxy)methyl]benzene CAS No. 125340-68-3](/img/structure/B144436.png)
[(4-Chlorobutoxy)methyl]benzene
概要
説明
“[(4-Chlorobutoxy)methyl]benzene” is a derivative of benzene. It is a cyclic hydrocarbon where each carbon atom is arranged in a six-membered ring and is bonded to only one hydrogen atom . The molecular formula of this compound is C10H13ClO and it has a molecular weight of 184.663 .
Synthesis Analysis
The synthesis of “[(4-Chlorobutoxy)methyl]benzene” can be achieved through electrophilic aromatic substitution reactions . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of “[(4-Chlorobutoxy)methyl]benzene” includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 28 bond(s) .Chemical Reactions Analysis
Benzene, the base molecule of “[(4-Chlorobutoxy)methyl]benzene”, can undergo various reactions such as combustion, hydrogenation, and sulphonation . It can also undergo electrophilic aromatic substitution because aromaticity is maintained .Physical And Chemical Properties Analysis
Benzene, the base molecule of “[(4-Chlorobutoxy)methyl]benzene”, is a nonpolar molecule and is usually a colorless liquid with a characteristic aroma . It is immiscible with water but is readily miscible with organic solvents .科学的研究の応用
DNA Methylation and Carcinogenesis
Studies have investigated the role of benzene metabolites, including [(4-Chlorobutoxy)methyl]benzene, in altering DNA methylation, which is a key epigenetic mechanism associated with carcinogen toxicity. Hydroquinone and 1,4-benzoquinone, both benzene metabolites, were found to induce global DNA hypomethylation, implicating them in the carcinogenic capacity of benzene. This suggests a potential epigenetic mechanism by which benzene could contribute to carcinogenesis, particularly through the inhibitory effects on DNA methyltransferase (DNMT) activity (Hu et al., 2014).
Mesophase Behavior in Liquid Crystals
The mesophase behavior and stability in liquid crystals of derivatives of benzene, including [(4-Chlorobutoxy)methyl]benzene, have been studied extensively. The effects of lateral substitution of different polarity on the mesophase behavior in pure and mixed states were investigated, revealing insights into the structural and environmental factors influencing the liquid crystalline states. This research is pivotal in the development and optimization of liquid crystal displays and other related technologies (Naoum et al., 2011).
DNA Binding Studies
Research into the binding of benzene derivatives to DNA has shed light on the interactions at a molecular level, which is crucial for understanding the biological effects of these compounds. The synthesis and characterization of compounds like 1,4-bis((4-nitrophenoxy)methyl)benzene and their interaction with DNA have provided valuable insights, potentially contributing to the development of new therapeutic drugs and materials (Haider et al., 2011).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of benzene derivatives have been explored, highlighting their potential in medicinal chemistry. Studies have developed convenient methods for synthesizing these compounds and evaluated their antibacterial and antiurease activities. This research opens new pathways for drug discovery and the development of novel pharmaceuticals (Batool et al., 2014).
Solute-Solvent Complexation Dynamics
Understanding the dynamics of solute-solvent complexation is crucial in fields like chemistry and environmental science. Research using advanced spectroscopic methods has provided insights into the equilibrium dynamics of phenol complexation to benzene, contributing to our understanding of chemical exchange processes and molecular interactions in solutions (Zheng et al., 2005).
Methylation Analysis in Hematotoxicity
The methylation of benzene and its implications in hematotoxicity have been studied to understand the mechanisms underlying benzene-induced health effects. Research analyzing the expression and methylation of genes in cells exposed to benzene metabolites like 1,4-benzoquinone has provided insights into the epigenetic variations associated with benzene exposure, contributing to our understanding of its toxicological profile (Tian et al., 2012).
Safety And Hazards
将来の方向性
The future directions of “[(4-Chlorobutoxy)methyl]benzene” could involve further exploration of its reactivity and potential applications. As a derivative of benzene, it may have uses in the manufacturing of various plastics, resins, synthetic fibers, rubber lubricants, dyes, detergents, drugs, and pesticides .
特性
IUPAC Name |
4-chlorobutoxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO/c12-8-4-5-9-13-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAARYWXGUUQRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60542850 | |
| Record name | [(4-Chlorobutoxy)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60542850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Chlorobutoxy)methyl]benzene | |
CAS RN |
125340-68-3 | |
| Record name | [(4-Chlorobutoxy)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60542850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


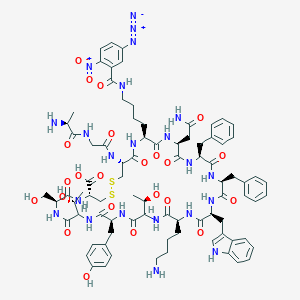
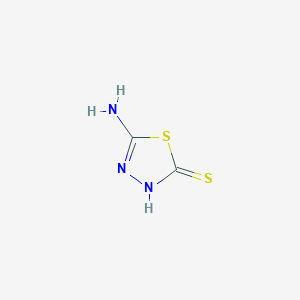
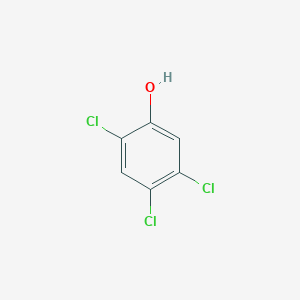
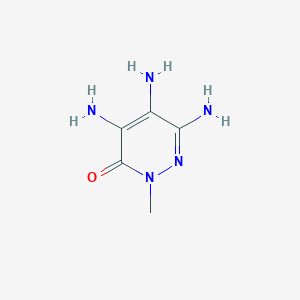
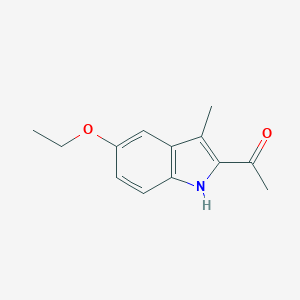
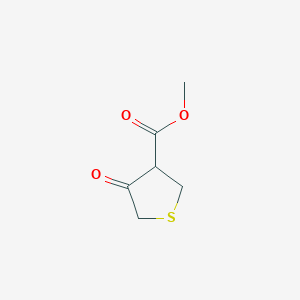
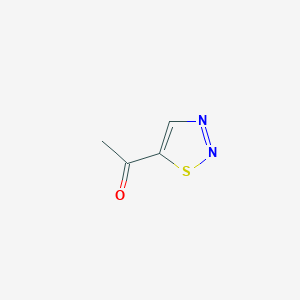

![Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester](/img/structure/B144387.png)
